2-(Hydroxymethyl)cyclohexanone chemical properties
2-(Hydroxymethyl)cyclohexanone chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)cyclohexanone
Authored by: Gemini, Senior Application Scientist
December 2025
Abstract
2-(Hydroxymethyl)cyclohexanone (CAS No: 5331-08-8) is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities.[1] Possessing both a nucleophilic primary alcohol and an electrophilic ketone within a six-membered ring, it serves as a versatile and valuable building block in organic synthesis.[2] Its structure allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures, including natural products and biologically active compounds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, with a focus on practical applications for researchers and drug development professionals.
Core Physicochemical Properties
A foundational understanding of 2-(Hydroxymethyl)cyclohexanone begins with its fundamental physical and chemical properties. These parameters govern its behavior in various solvents and reaction conditions, and are critical for experimental design and process scale-up.
| Property | Value | Source(s) |
| CAS Number | 5331-08-8 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [3] |
| Molecular Weight | 128.17 g/mol | [2][3] |
| Boiling Point | 114-115 °C (at 16 Torr); 239.8 °C (at 760 mmHg) | [4][5] |
| Density | ~1.070 g/cm³ | [4] |
| InChI Key | SIGZQOSGZJNAKB-UHFFFAOYSA-N | [2] |
| Appearance | Colorless liquid | [5] |
| Storage Temperature | Refrigerated (2-8 °C) | [4][6] |
Synthesis and Purification
The preparation of 2-(Hydroxymethyl)cyclohexanone is most commonly achieved via the α-hydroxymethylation of cyclohexanone. While several methods exist, organocatalytic asymmetric synthesis has emerged as a highly efficient route for producing the enantiomerically pure compound, which is a crucial precursor in pharmaceutical development.[2]
Asymmetric Organocatalytic Synthesis
The use of amino acids as organocatalysts represents a significant advancement, providing a direct and stereocontrolled route to chiral (S)-2-(hydroxymethyl)cyclohexanone.[2] L-threonine, in particular, has been identified as an efficient catalyst for this transformation using formalin as the hydroxymethyl source.[2]
Experimental Protocol: Asymmetric α-Hydroxymethylation of Cyclohexanone
This protocol describes a representative method for the synthesis of (S)-2-(Hydroxymethyl)cyclohexanone.
-
Reaction Setup: To a round-bottom flask, add cyclohexanone (1.0 eq), L-threonine (0.1 eq), and a suitable solvent such as DMF or DMSO.
-
Reagent Addition: Add aqueous formaldehyde (formalin, 37 wt. %, 1.5 eq) to the mixture. The causality for using an excess of formalin is to drive the reaction equilibrium towards the product.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS to determine the consumption of the cyclohexanone starting material.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The purpose of the aqueous workup is to remove the catalyst and any remaining formaldehyde.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. This step is critical to remove unreacted starting material and any side products, yielding the pure 2-(Hydroxymethyl)cyclohexanone.[7]
Chemical Reactivity and Synthetic Utility
The dual functionality of 2-(Hydroxymethyl)cyclohexanone is the cornerstone of its chemical behavior, allowing for selective transformations at either the hydroxyl or carbonyl group, or reactions involving both.[2]
Reactions at the Hydroxyl Group
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Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent. For instance, stronger reagents like potassium permanganate will yield 2-(carboxymethyl)cyclohexanone.[2][8]
-
Esterification & Etherification: Standard protocols can be used to convert the hydroxyl group into esters and ethers, respectively, which is useful for installing protecting groups or modifying the molecule's properties.[9]
-
Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent Sₙ2 reaction with a nucleophile allows for the synthesis of a wide variety of 2-substituted cyclohexanone derivatives.[2]
Reactions at the Ketone Group
-
Reduction: The carbonyl group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol, forming 2-(hydroxymethyl)cyclohexanol.[2]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, a foundational reaction in carbon-carbon bond formation.
-
Condensation Reactions: The ketone can participate in base- or acid-catalyzed condensation reactions, such as the aldol condensation, to form more complex structures.[7]
Bifunctional Reactivity
-
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester (a lactone). In 2-(hydroxymethyl)cyclohexanone, the regioselectivity favors the migration of the unsubstituted C6 carbon, leading to the formation of 7-(hydroxymethyl)oxepan-2-one.[2]
Spectroscopic Characterization
Unambiguous structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics for 2-(Hydroxymethyl)cyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Key Observations |
| ¹H NMR | -CH₂-OH | ~3.5 - 3.8 | Diastereotopic protons, often appearing as two multiplets.[9] |
| -OH | Variable (broad singlet) | Chemical shift is highly dependent on solvent and concentration.[9] | |
| Cyclohexyl Protons | ~1.2 - 2.5 | A series of complex, overlapping multiplets.[9] | |
| ¹³C NMR | C=O (Ketone) | ~210 - 215 | Characteristic downfield shift for a cyclohexanone carbonyl carbon.[9] |
| -CH₂-OH | ~65 | Carbon bearing the primary alcohol. | |
| Cyclohexyl Carbons | ~20 - 45 | Carbons of the cyclohexane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Appearance | Significance |
| ~3400 (broad) | O-H stretch (alcohol) | Strong, broad | Confirms the presence of the hydroxyl group.[2] |
| ~2930 & 2860 | C-H stretch (alkane) | Strong | Corresponds to the sp³ C-H bonds of the ring. |
| ~1710 | C=O stretch (ketone) | Strong, sharp | Confirms the presence of the cyclohexanone carbonyl.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern. Using Electron Ionization (EI), the molecular ion (M•+) is expected at m/z 128.[10]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M•+) |
| 110 | [M - H₂O]⁺˙ | Loss of a water molecule from the hydroxyl group, a common pathway for alcohols.[10] |
| 97 | [M - CH₂OH]⁺ | Cleavage of the C-C bond between the ring and the hydroxymethyl group.[10] |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Characteristic fragment from the cleavage of the cyclohexanone ring.[10] |
Protocol: General Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]
-
IR: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use a thin film on a single plate.
-
GC-MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and other relevant spectra on a high-field spectrometer (≥400 MHz).[9]
-
IR: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
GC-MS: Inject the sample into the GC-MS system. The gas chromatograph will separate the components before they enter the mass spectrometer for ionization and analysis.[10]
-
-
Data Analysis: Correlate the data from all three techniques to confirm the structure and assess the purity of 2-(Hydroxymethyl)cyclohexanone.
Applications in Drug Discovery and Development
The true value of 2-(Hydroxymethyl)cyclohexanone is realized in its application as a versatile synthetic intermediate.[2] Its bifunctional nature and, particularly, the availability of its chiral (S)-enantiomer make it a sought-after starting material for complex, high-value molecules.[2]
-
Chiral Building Block: The (S)-enantiomer is a key starting material in the asymmetric synthesis of various pharmaceutical compounds, where specific stereochemistry is essential for biological activity.[2]
-
Inflammatory Diseases: The core structure of 2-(Hydroxymethyl)cyclohexanone is found in precursors to potent antagonists for the CCR2 receptor, which are being investigated for the treatment of inflammatory diseases.[2]
-
Antiviral Agents: Derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of molecules often explored for their potential antiviral activity.[2]
Stability and Storage
Proper handling and storage are essential to maintain the integrity of 2-(Hydroxymethyl)cyclohexanone.
-
Recommended Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place, under refrigeration (2-8 °C).[6]
-
Potential Degradation: The primary degradation pathways are likely oxidation of the alcohol and acid/base-catalyzed rearrangements. The presence of both a ketone and an alcohol makes it susceptible to these changes under non-ideal conditions.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent undesired reactions.[6]
Conclusion
2-(Hydroxymethyl)cyclohexanone is a fundamentally important molecule whose value is derived from the versatile reactivity of its dual functional groups. Its role as a key intermediate in the synthesis of complex organic molecules, especially in the context of stereoselective synthesis for pharmaceutical applications, is well-established. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential.
References
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LookChem. (2025). 2-(Hydroxymethylene)cyclohexanone. [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21406, 2-(Hydroxymethyl)cyclohexanone. [Link]
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